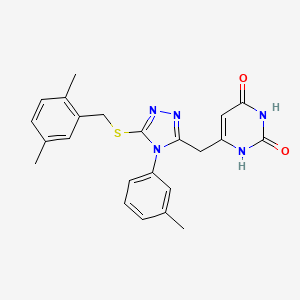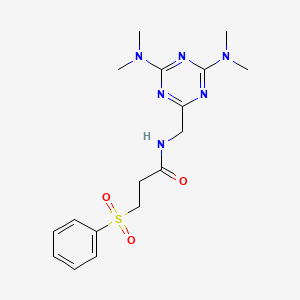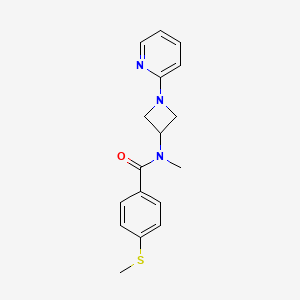
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related compound, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, has been synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
作用機序
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. In addition, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. It has been shown to be metabolized by the liver and excreted in the urine. This compound has also been shown to cross the blood-brain barrier, indicating its potential as a neuroprotective agent.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide has several advantages for lab experiments, including its low toxicity and potential therapeutic applications in various fields. However, its synthesis method is complex and requires multiple steps, which may limit its availability and increase its cost. In addition, further studies are needed to determine its optimal dosage and administration route for therapeutic use.
将来の方向性
There are several future directions for research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide. One potential area of study is its use in combination with other chemotherapeutic agents for enhanced anti-tumor activity. Another area of study is its potential as a neuroprotective agent in models of traumatic brain injury and stroke. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
合成法
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3,4-dihydro-2H-thiopyran-3-one with N-methyl-p-toluenesulfonamide in the presence of a base, followed by oxidation with hydrogen peroxide to produce this compound.
科学的研究の応用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropyl-N-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and inflammation. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and has potential as a chemotherapeutic agent. In addition, this compound has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. It has also shown promising anti-inflammatory activity in animal models of rheumatoid arthritis and colitis.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11(2)12-4-6-14(7-5-12)21(18,19)15(3)13-8-9-20(16,17)10-13/h4-7,11,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQSQOXUACRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624128.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)

![ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2624132.png)

![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
![7-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2624138.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2624140.png)
